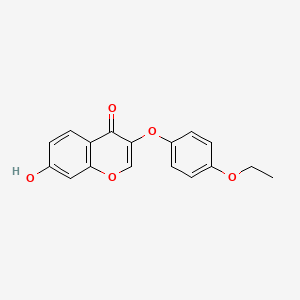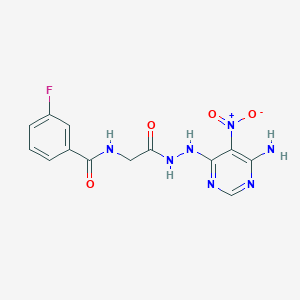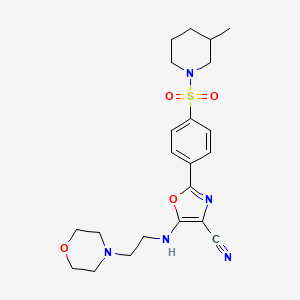![molecular formula C14H15N5 B2916470 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine CAS No. 439096-66-9](/img/structure/B2916470.png)
7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. For instance, one method involves the reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, they can react with various amidinium salts to produce target compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, the molecular weight of 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine is 149.1533 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis of Derivatives
Pyrimidine derivatives, including structures related to 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine, have been synthesized for various purposes. For instance, the synthesis of pyrimidine and thiazolo[3,2-a]pyrimidine derivatives has been explored, demonstrating the chemical versatility of such compounds (Sayed, Shamroukh, & Rashad, 2006).
Antimicrobial Activity
Some pyrimidine derivatives have shown promising antimicrobial activity. This suggests the potential of this compound in similar applications (Sayed, Shamroukh, & Rashad, 2006).
Structural and Conformational Studies
- Supramolecular Aggregation: Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features, which could be relevant for the study of this compound (Nagarajaiah & Begum, 2014).
Antifungal and Anti-inflammatory Activity
Antifungal Properties
Certain pyrimidine derivatives have been identified as having potent antifungal activity, which may be a relevant application for this compound (Chhabria, Rathod, Vala, & Patel, 2011).
Anti-inflammatory Properties
Some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, indicating the potential of similar compounds in this application (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential: Research on compounds such as pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and triazolo[4,3-a]pyrimidine derivatives, closely related to this compound, has shown antimicrobial activity and potential for antitumor applications (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).
Wirkmechanismus
Target of Action
Similar compounds have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antiviral activity .
Biochemical Pathways
Related compounds have shown to exhibit neuroprotective and anti-inflammatory properties .
Result of Action
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-8-13(18(2)15)19-9-12(17-14(19)16-10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGUSZCNWRAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N(C)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)
![(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2916393.png)


![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)

![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)